molecular formula C9H7N3O2 B3098542 2-(Nitromethyl)quinoxaline CAS No. 13381-69-6

2-(Nitromethyl)quinoxaline

Cat. No. B3098542
CAS RN: 13381-69-6
M. Wt: 189.17 g/mol
InChI Key: JMQTYIZLZXXALP-UHFFFAOYSA-N
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Description

“2-(Nitromethyl)quinoxaline” is a derivative of quinoxaline . Quinoxalines are products of the spontaneous condensation of 1,2-diaminobenzene (1,2-DAB) with 1,2-dicarbonyl compounds .


Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .


Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

Quinoxalines are low melting solids and are miscible in water. They are weak bases and can form salts with acids .

Safety and Hazards

Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxalines and their derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Mechanism of Action

Target of Action

Quinoxalines, including 2-(Nitromethyl)quinoxaline, are known to be biologically active and have been found to interact with various targets. For instance, some quinoxaline derivatives have been reported to exhibit antifungal properties against phytopathogenic fungi . .

Mode of Action

The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. Some quinoxaline-based compounds have been reported to show a dual mode of action, involving nucleophilic addition and host–guest type complex formation . Small anions showed nucleophilic addition at the C2 position of the quinoxalinium cation, while larger anions revealed the formation of a host–guest type complex . .

Biochemical Pathways

Quinoxalines are known to affect various biochemical pathways. For example, some quinoxaline derivatives have been reported to disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some quinoxaline derivatives have been reported to exhibit antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . .

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For instance, the synthesis of quinoxalines has been reported to be influenced by green chemistry principles, suggesting that environmental factors can impact the synthesis and potentially the action of quinoxaline derivatives . .

properties

IUPAC Name

2-(nitromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQTYIZLZXXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Nitromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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